Dimethyl cyclobutane-1,1-dicarboxylate
Overview
Description
Dimethyl cyclobutane-1,1-dicarboxylate is a derivative of cyclobutane, which is a four-membered ring compound. The molecule consists of a cyclobutane core with two ester groups attached to the same carbon atom. This structure is of interest due to its potential applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized by the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight . Another example is the formation of dimethyl 3-methylenecyclobutane-1,2-dicarboxylate through an annulation process starting from maleic anhydride, leading to the intermediate 3-methylenecyclobutane-1,2-dicarboxylic anhydride and finally to the desired product .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives can be quite complex. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate revealed a slightly distorted square-planar arrangement of the central four-membered ring . The analysis of natural bond orbital population and Hirshfeld surface analysis provided insights into the stabilization of the structure through various intermolecular interactions .
Chemical Reactions Analysis
Cyclobutane derivatives can undergo a variety of chemical reactions. The 1,1-cyclobutane dicarboxylate ligand, for instance, has been shown to bind in an unprecedented bridging fashion to cationic Ru(II) centers, stabilized by intramolecular hydrogen bonds . Additionally, the reaction of 1,3-diphenylaziridine-2,2-dicarboxylate with cyclobutanethione derivatives led to unexpected formation of dimethylthioketene cycloadducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The planarity of the cyclobutane ring, as well as the presence of substituents, can affect the molecule's reactivity and interaction with other compounds. For example, the presence of intramolecular hydrogen bonds and the ability of the cyclobutane ring to act as a structure-promoting unit were highlighted in the study of 2-aminocyclobutane-1-carboxylic acids .
Scientific Research Applications
Molecular and Crystal Structure Analysis
- Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate demonstrates a slightly distorted square-planar arrangement in its molecular and crystal structures, contributing significantly to the stabilization of the structure through hydrogen bonding and van der Waals interactions (Shabir et al., 2020).
Polymer Synthesis
- Terpolymers can be synthesized through spontaneous copolymerization of cyclobutane adducts like dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate with 2-oxazolines, yielding materials with unique properties (Yokozawa et al., 1997).
Understanding Strain Energy and Effects
- The gem-dimethyl effect in compounds like 1,1-dimethylcyclobutane, a derivative of cyclobutane, shows significant reductions in strain energy, which is a critical factor in organic synthesis (Ringer & Magers, 2007).
Chelation and Magnetic Properties
- The chelation of cyclobutane-1,1-dicarboxylic acid with copper(II) in various solvents forms dimeric species, influencing magnetic dipole–dipole coupling and exchange coupling, important in understanding magnetic properties in chemistry (Toy et al., 1973).
Polymer Thermal Characterization
- Polymers like poly(dimethyl bicyclobutane‐1,3‐dicarboxylate) exhibit high glass transition temperatures and better thermostability compared to other polymers, making them suitable for high-performance applications (Choi et al., 1999).
DNA Research
- Cyclobutane dimer formation in DNA, as studied in the context of (dA)n.(dT)n-tracts, provides insights into DNA conformation and the effects of various conditions on DNA structure (Lyamichev, 1991).
Synthesis of Functionalized Compounds
- Techniques involving Michael-induced ring closure of cyclobutane derivatives like dimethyl 1,1-dicyanoethylene-2,2-dicarboxylate offer efficient synthesis routes for functionalized cyclobutane dicarboxylates and related compounds (Mangelinckx et al., 2008).
Photocatalytic Applications
- Flavinium salts, when used in oxidative cycloelimination of cyclobutanes, demonstrate the potential for high-yield conversions of compounds like dimethyl 3,4-bis(4-methoxyphenyl)cyclobutane-1,2-dicarboxylate, highlighting their use in photocatalytic processes (Hartman et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dimethyl cyclobutane-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-6(9)8(4-3-5-8)7(10)12-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFHUHBBUBVJNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427369 | |
Record name | dimethyl cyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl cyclobutane-1,1-dicarboxylate | |
CAS RN |
10224-72-3 | |
Record name | 1,1-Cyclobutanedicarboxylic acid, 1,1-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10224-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | dimethyl cyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl cyclobutane-1,1-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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